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Executive Summary

Iriomoteolide-1a is a 20-membered marine macrolide isolated from the benthic dinoflagellate
Amphidinium sp.[1][2] It exhibits exceptionally potent cytotoxic activity against a range of
human cancer cell lines, with IC50 values in the low nanomolar to picomolar range.[3][4][5][6]
For over a decade, its complex stereostructure remained elusive, hindering detailed biological
investigation. However, recent advancements in total synthesis and spectroscopic analysis
have successfully elucidated the correct structure, reigniting interest in its therapeutic potential.
[7] This guide provides a comprehensive overview of the known biological properties of
Iriomoteolide-1a and its analogs, focusing on its cytotoxic profile, mechanism of action,
structure-activity relationships, and the experimental methodologies used for its
characterization.

Cytotoxic Activity of Iriomoteolide-1a and Analogs

Iriomoteolide-1a demonstrates potent and selective cytotoxicity against various human cancer
cell lines. Its activity is most pronounced against hematopoietic cancer cell lines. The natural
analog, Iriomoteolide-1b, which differs structurally, shows significantly reduced potency.[7][8]
Notably, early synthetic efforts based on a misassigned structure yielded compounds with no
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discernible cytotoxic activity, highlighting the critical importance of stereochemistry for the

biological function of this macrolide.[4][9]

Table 1: Comparative In Vitro Cytotoxicity Data

. IC50 Reference(s
Compound Cell Line Cell Type IC50 (nM)
(ng/mL)

Iriomoteolide- Human B

DG-75 2 ~3.8 [31[4]1[5]
la (Natural) lymphocyte

Human B

lymphocyte
Raji ympHocey ~5.7 [31[4][5]

(EBV-

infected)
Iriomoteolide- Human B

DG-75 900 ~1711 [71I8]
1b (Natural) lymphocyte
Proposed No
Structure Various appreciable [419]
(Synthetic) cytotoxicity

_ No
Diastereomer ] ]
) Various appreciable [4119]
s (Synthetic) o
cytotoxicity

Mechanism of Action: Disruption of the Actin
Cytoskeleton

While the precise mechanism for Iriomoteolide-1a has not been fully elucidated, studies on its

close analog, Iriomoteolide-3a, have identified the actin cytoskeleton as its primary cellular

target.[2] Unlike many cytotoxic agents that target microtubules, iriomoteolides appear to

function by stabilizing filamentous actin (F-actin).

This mechanism involves:
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o Enhanced Polymerization: Iriomoteolides increase the rate of polymerization of globular actin
(G-actin) into F-actin filaments.[2]

« Inhibition of Depolymerization: They stabilize the existing actin filaments, preventing their
natural depolymerization.[2]

This disruption of the highly dynamic G-actin/F-actin equilibrium leads to profound changes in
cellular morphology, including cell shrinkage and the loss of essential microfilament bundles
(stress fibers).[2] This ultimately compromises cellular processes reliant on a functional
cytoskeleton, such as cell motility, division, and signaling, leading to cell death. The interaction
with actin is believed to be non-covalent and reversible.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1256734?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10343573/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10343573/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5939837/
https://pubmed.ncbi.nlm.nih.gov/2607346/
https://pubmed.ncbi.nlm.nih.gov/2607346/
https://pubmed.ncbi.nlm.nih.gov/36286411/
https://pubmed.ncbi.nlm.nih.gov/36286411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2920059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2920059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2953384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2953384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9605196/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9605196/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9110415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9110415/
https://pubmed.ncbi.nlm.nih.gov/12227785/
https://pubmed.ncbi.nlm.nih.gov/12227785/
https://www.benchchem.com/product/b1256734#biological-properties-of-iriomoteolide-1a-and-its-analogs
https://www.benchchem.com/product/b1256734#biological-properties-of-iriomoteolide-1a-and-its-analogs
https://www.benchchem.com/product/b1256734#biological-properties-of-iriomoteolide-1a-and-its-analogs
https://www.benchchem.com/product/b1256734#biological-properties-of-iriomoteolide-1a-and-its-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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